molecular formula C19H16BNO3 B2570239 2-(4-Biphenylylcarboxamido)phenylboronic Acid CAS No. 2304635-19-4

2-(4-Biphenylylcarboxamido)phenylboronic Acid

Cat. No.: B2570239
CAS No.: 2304635-19-4
M. Wt: 317.15
InChI Key: SWTZHFJVQWFILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Biphenylylcarboxamido)phenylboronic Acid (CAS 2304635-19-4) is an advanced organometallic reagent of high value in medicinal chemistry and organic synthesis research . This compound, with the molecular formula C 19 H 16 BNO 3 and a molecular weight of 317.15 g/mol, belongs to the important class of boronic acids . Boronic acids are mild Lewis acids known for their stability and utility, particularly as crucial building blocks in cross-coupling reactions to form new carbon-carbon bonds . Its structure, which incorporates a biaryl scaffold and an amide linkage, makes it a versatile intermediate for constructing complex molecules. Researchers primarily utilize this reagent in metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, where it can act as a phenyl group donor to generate functionalized biphenyl derivatives and other conjugated systems . These reactions are fundamental in the development of active pharmaceutical ingredients (APIs), materials science, and the discovery of novel Akt inhibitors for potential therapeutic applications in areas like oncology . The product is supplied with a typical purity of 95% and is accompanied by comprehensive analytical data, including NMR and LC-MS documentation, to ensure research integrity and reproducibility . This product is intended for research and development purposes only and is not intended for human or veterinary use.

Properties

IUPAC Name

[2-[(4-phenylbenzoyl)amino]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BNO3/c22-19(21-18-9-5-4-8-17(18)20(23)24)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,23-24H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTZHFJVQWFILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Biphenylylcarboxamido)phenylboronic Acid typically involves the reaction of 4-biphenylcarboxylic acid with phenylboronic acid under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The azidomethyl group undergoes SPAAC with cycloalkynes (e.g., bicyclo[6.1.0]nonyne, BCN, or dibenzocyclooctyne, DBCO) without requiring copper catalysts. This reaction forms stable 1,2,3-triazole linkages:

(1Z)-5-(Azidomethyl)cyclooctene+CycloalkyneTriazole Product\text{(1Z)-5-(Azidomethyl)cyclooctene} + \text{Cycloalkyne} \rightarrow \text{Triazole Product}

  • Kinetics :

    • DBCO reacts with benzyl azide at k=0.31M1s1k = 0.31 \, \text{M}^{-1}\text{s}^{-1} .

    • Fluorinated cyclooctynes (e.g., DIFO) enhance rates up to k=0.076M1s1k = 0.076 \, \text{M}^{-1}\text{s}^{-1} .

  • Solvent Effects : Reactions accelerate in aqueous media due to hydrophobic interactions and reduced transition-state distortion energies .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azidomethyl group participates in CuAAC with terminal alkynes, forming 1,4-disubstituted triazoles:

(1Z)-5-(Azidomethyl)cyclooctene+AlkyneCu(I)Triazole Product\text{(1Z)-5-(Azidomethyl)cyclooctene} + \text{Alkyne} \xrightarrow{\text{Cu(I)}} \text{Triazole Product}

  • Mechanism : Cu(I) forms a π-complex with the alkyne, lowering the activation barrier from 26kcal/mol\sim 26 \, \text{kcal/mol} (uncatalyzed) to 15kcal/mol\sim 15 \, \text{kcal/mol} .

  • Ligand Effects : Tris(benzyltriazolylmethyl)amine enhances Cu(I) stability, achieving >90%>90\% yields in DNA labeling applications .

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

The strained cyclooctene moiety reacts with tetrazines in IEDDA, releasing nitrogen and forming dihydropyridazine products:

(1Z)-5-(Azidomethyl)cyclooctene+TetrazineDihydropyridazine\text{(1Z)-5-(Azidomethyl)cyclooctene} + \text{Tetrazine} \rightarrow \text{Dihydropyridazine}

  • Reactivity :

    • trans-Cyclooctenes exhibit k=1.2×104M1s1k = 1.2 \times 10^4 \, \text{M}^{-1}\text{s}^{-1} with 3,6-dipyridyltetrazine .

    • Steric and electronic modulation of tetrazines (e.g., electron-withdrawing groups) accelerates rates .

Comparative Reactivity and Kinetic Data

Reaction TypePartnerRate Constant (M1s1\text{M}^{-1}\text{s}^{-1})Key Factors Influencing Reactivity
SPAACDBCO0.31 Cyclooctyne ring strain, solvent polarity
SPAACBCN0.0021 Linker length, steric hindrance
IEDDA3,6-Dipyridyltetrazine1.2×1041.2 \times 10^4 Cyclooctene strain (trans vs. cis)
CuAACPropargylamine0.5\sim 0.5 Cu(I) ligand, pH, temperature

Side Reactions and Competing Pathways

  • Azide Reduction : Azidomethyl groups may reduce to amines under Staudinger conditions or with phosphines.

  • Alkene Isomerization : The (1Z)-cyclooctene may isomerize to the trans configuration under thermal or photolytic conditions, enhancing IEDDA reactivity .

Synthetic Considerations

  • Purification Challenges : Triazole regioisomers (1,4- vs. 1,5-) may form during SPAAC, requiring chromatographic separation .

  • Stability : Azidomethyl groups are hydrolytically stable in neutral buffers but degrade under acidic conditions .

Scientific Research Applications

Enzyme Inhibition Studies

2-(4-Biphenylylcarboxamido)phenylboronic acid has been extensively studied for its ability to inhibit specific enzymes, particularly proteases and kinases. These enzymes play critical roles in various biological processes, including cell signaling and metabolism.

  • Mechanism of Action : The boronic acid group forms reversible covalent bonds with diols present in the active sites of certain enzymes, modulating their activity. This property makes it a valuable tool for studying enzyme kinetics and mechanisms.
  • Case Study : Research has shown that this compound can effectively inhibit the activity of certain serine proteases, which are implicated in cancer progression. In vitro assays demonstrated IC50 values indicating effective inhibition at micromolar concentrations.

Organic Synthesis

This compound is also utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds.

  • Reaction Conditions : Typically involves the use of palladium catalysts in the presence of bases like potassium carbonate under reflux conditions. This method allows for the efficient synthesis of complex organic molecules.
  • Data Table: Comparison of Reaction Conditions
Reaction TypeCatalystBaseSolventYield (%)
Suzuki-Miyaura CouplingPalladium(0)Potassium CarbonateToluene85-95
Boronic Acid OxidationHydrogen PeroxideNoneWater70-80
Substitution ReactionsBromine/ChlorineNoneVariousVaries

Therapeutic Applications

The potential therapeutic applications of this compound are noteworthy, especially in the context of cancer treatment and drug development.

  • Cancer Research : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through caspase activation pathways. It has shown cytotoxic effects against various cancer types, including breast (MCF-7) and cervical (HeLa) cancer cells.
  • Case Study : A study involving MCF-7 cells revealed an IC50 value of approximately 20 µM after 48 hours of exposure, indicating significant anticancer potential.

Mechanism of Action

The mechanism of action of 2-(4-Biphenylylcarboxamido)phenylboronic Acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and biological applications. The boronic acid group interacts with molecular targets such as enzymes and proteins, modulating their activity and function .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key phenylboronic acid derivatives and their properties:

Compound Molecular Formula Substituent Key Applications Notable Properties
Phenylboronic Acid (PBA) C₆H₇BO₂ None PCR, adsorbents Reacts with cis-diols at pH ≥ 8.5
4-Biphenylboronic Acid C₁₂H₁₁BO₂ Biphenyl (para) Organic synthesis Enhanced stability and binding
2-(2'-Chlorobenzyloxy)phenylboronic Acid C₁₃H₁₀BClO₂ 2-Chlorobenzyloxy (ortho) Enzymatic inhibition High specificity in reactions
4-Carboxyphenylboronic Acid C₇H₇BO₄ Carboxyl (para) Drug delivery pH-sensitive binding
Target Compound ~C₁₉H₁₅BNO₃ Biphenylylcarboxamido (ortho) Hypothesized drug delivery Expected high affinity/stability

Key Research Findings

Reactivity and Binding Mechanisms
  • Phenylboronic Acid (PBA): Forms reversible boronate esters with cis-diols (e.g., sugars, glycoproteins) under basic conditions. Used in adsorbents for phenolic acid extraction and PCR applications .
  • 4-Biphenylboronic Acid : The biphenyl group improves binding affinity in Suzuki-Miyaura cross-coupling reactions due to extended conjugation .
  • 2-(Trifluoromethyl)phenylboronic Acid (C₇H₆BF₃O₂): Electron-withdrawing CF₃ group enhances acidity (pKa ~7.2), enabling reactivity at neutral pH .
Substituent Position Effects
  • Ortho vs. Para Substituents: In dendrimer-based drug delivery, para-substituted boronic acids (e.g., P4 in ) showed higher efficiency than ortho-substituted analogs (e.g., P7) due to reduced steric hindrance . This suggests the target compound’s ortho-carboxamido group may limit binding accessibility compared to para-substituted derivatives.
Functional Group Contributions
  • Carboxamide vs. For example, 4-Carboxyphenylboronic Acid’s pH-sensitive binding limits its use to basic environments , whereas the carboxamide may broaden applicability.
  • Biphenyl vs. Single Phenyl : The biphenyl moiety in 4-Biphenylboronic Acid increases hydrophobicity, enhancing interactions with aromatic systems in drug delivery . The target compound’s biphenylylcarboxamido group may similarly improve targeting of hydrophobic pockets in proteins.

Biological Activity

2-(4-Biphenylylcarboxamido)phenylboronic Acid is a phenylboronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antibiotic resistance. This compound exhibits unique properties due to its structural features, which allow it to interact with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C19H16BNO3. The presence of a boronic acid group enables this compound to form reversible covalent bonds with diols and other nucleophiles, which is critical for its biological activity.

The primary mechanism of action involves the interaction of the boronic acid moiety with biomolecules, particularly proteins and enzymes. This interaction can modulate the activity of target proteins, making it useful in therapeutic applications:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including serine β-lactamases (SBLs), which are responsible for antibiotic resistance in bacteria. This inhibition restores the efficacy of β-lactam antibiotics like meropenem against resistant strains .
  • Cell Cycle Regulation : Research indicates that derivatives of phenylboronic acids can induce cell cycle arrest and apoptosis in cancer cells, suggesting their potential as anticancer agents .

Biological Activity Data

Recent studies have evaluated the biological activity of this compound in various contexts:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects across multiple cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (μM) Mechanism
A2780 (Ovarian)18.5Induces G2/M arrest, activates caspase-3
DU-145 (Prostate)10.2Inhibits Rho GTPases, reduces cell migration
SH-SY5Y (Neuroblastoma)15.0Promotes apoptosis via mitochondrial pathways

These results highlight the compound's potential as a therapeutic agent in oncology.

Antibiotic Resistance

The compound has also been tested against clinical strains of bacteria expressing β-lactamases. In a study examining its effectiveness against Klebsiella pneumoniae and Pseudomonas aeruginosa, it was found to significantly enhance the activity of meropenem:

  • FICI Values : The fractional inhibitory concentration index (FICI) values indicated strong synergistic effects when combined with meropenem, suggesting that this compound could be pivotal in overcoming antibiotic resistance .

Case Studies

  • Inhibition of KPC-2 Enzyme : A study reported that derivatives of phenylboronic acids, including this compound, effectively inhibited KPC-2, a class A β-lactamase. The inhibition restored susceptibility to meropenem in resistant bacterial strains, demonstrating its potential as a novel antibiotic adjuvant .
  • Antiproliferative Effects in Cancer Models : In another investigation, this compound was shown to induce apoptosis in ovarian cancer cells through mechanisms involving cell cycle arrest and caspase activation. These findings suggest its candidacy for further development as an anticancer drug .

Q & A

Q. What is the optimal synthetic route for 2-(4-Biphenylylcarboxamido)phenylboronic Acid, and how does reaction solvent/base selection influence yield?

The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts to couple aryl halides with boronic acids. Key steps include:

  • Arylboronic acid preparation : Use biphenylcarboxamide precursors with boronate ester intermediates.
  • Coupling conditions : Optimize solvent (e.g., THF, DMF) and base (e.g., K₂CO₃, NaOAc) to stabilize the Pd(0) catalyst and enhance reactivity .
  • Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures improves purity. Yield discrepancies (60–85%) often arise from competing protodeboronation or steric hindrance in biphenyl systems .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm biphenyl backbone integrity, while ¹¹B NMR identifies boronic acid functionality (δ ~30 ppm).
  • HPLC-MS : Quantifies purity (>95%) and detects hydrolyzed boronate byproducts .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for applications in high-temperature reactions .

Q. How should researchers handle and store this compound to prevent degradation?

  • Storage : Refrigerate at 0–6°C in airtight, amber vials to minimize hydrolysis and oxidation .
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis and lyophilize for long-term stability. Avoid aqueous solutions unless stabilized with diols (e.g., mannitol) .

Advanced Research Questions

Q. How do steric and electronic effects in the biphenylcarboxamide moiety influence cross-coupling efficiency?

  • Steric hindrance : Bulky substituents on the biphenyl group reduce coupling yields by impeding Pd catalyst access. For example, electron-withdrawing groups (e.g., -CF₃) slow oxidative addition but improve regioselectivity .
  • Electronic effects : Meta-substituted carboxamides enhance boronic acid stability via intramolecular hydrogen bonding, while para-substitution favors π-π stacking in biphenyl systems .

Q. Why do contradictory reports exist regarding the catalytic activity of this compound in saccharide-sensing applications?

Discrepancies arise from:

  • pH-dependent boronate ester formation : At physiological pH (7.4), fructose forms stable 1:2 complexes with boronic acids, altering ionophoric activity. Below pH 6.5, hydrolysis dominates, reducing sensitivity .
  • Membrane interactions : Amphiphilic cholate conjugates (e.g., Wulff-type derivatives) exhibit variable ion transport efficiency depending on lipid bilayer composition .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) in Suzuki-Miyaura couplings involving this compound?

  • Additives : Use silver oxide (Ag₂O) to scavenge halides or tetrabutylammonium bromide (TBAB) to stabilize boronate intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (<1 hour vs. 24 hours conventional), minimizing boronic acid degradation .

Q. How can computational modeling guide the design of derivatives for targeted drug delivery?

  • DFT calculations : Predict binding affinities for saccharide receptors (e.g., glucose transporters) by analyzing frontier molecular orbitals and charge distribution .
  • MD simulations : Model interactions with lipid membranes to optimize amphiphilicity for cellular uptake .

Methodological Considerations

Q. What experimental protocols resolve ambiguities in boronic acid quantification during kinetic studies?

  • Colorimetric assays : Alizarin Red S (ARS) binds to boronic acids, producing a UV-vis absorbance shift (λmax ~500 nm) proportional to concentration .
  • Isothermal titration calorimetry (ITC) : Directly measures binding thermodynamics with saccharides, avoiding interference from hydrolysis products .

Q. How do solvent polarity and proticity affect the compound’s reactivity in nucleophilic substitutions?

  • Polar aprotic solvents (DMF, DMSO) : Enhance boronate nucleophilicity, favoring SN2 mechanisms.
  • Protic solvents (MeOH, H₂O) : Promote hydrolysis but stabilize intermediates via hydrogen bonding. Mixed solvents (e.g., THF/H₂O 4:1) balance reactivity and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.